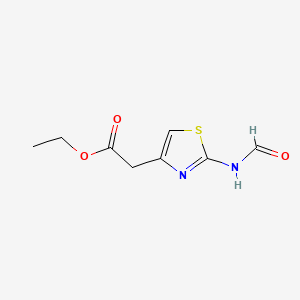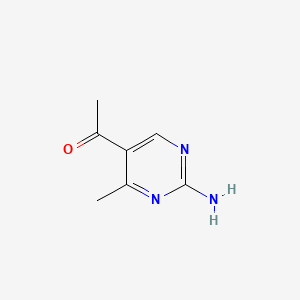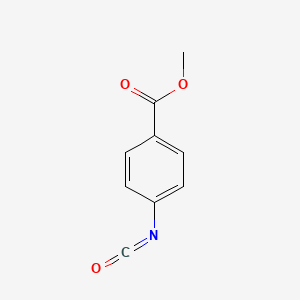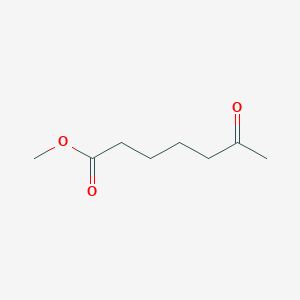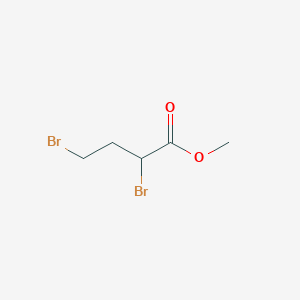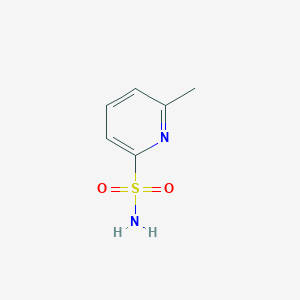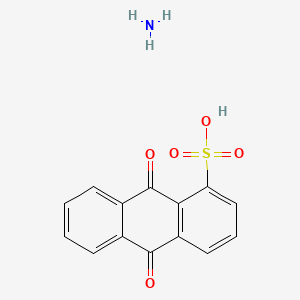
1-Anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo-, ammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo-, ammonium salt is a chemical compound with the molecular formula C14H8O5S.H3N. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its anthraquinone structure, which is a derivative of anthracene, a polycyclic aromatic hydrocarbon.
Preparation Methods
The synthesis of 1-Anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo-, ammonium salt typically involves the sulfonation of anthraquinone. The process can be summarized as follows:
Sulfonation Reaction: Anthraquinone is treated with sulfuric acid to introduce the sulfonic acid group at the desired position.
Neutralization: The resulting sulfonic acid is then neutralized with ammonium hydroxide to form the ammonium salt.
Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and concentration of reagents, are carefully controlled to optimize the production process.
Chemical Reactions Analysis
1-Anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo-, ammonium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo-, ammonium salt has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is employed in studies involving redox reactions and electron transfer processes.
Medicine: Research has explored its potential use in developing therapeutic agents due to its redox properties.
Industry: It is used in the textile industry for dyeing processes and in the production of various chemical products.
Mechanism of Action
The mechanism of action of 1-Anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo-, ammonium salt involves its redox properties. The compound can undergo reversible oxidation and reduction reactions, making it useful in electron transfer studies. Its molecular targets and pathways include interactions with enzymes and other proteins involved in redox processes.
Comparison with Similar Compounds
1-Anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo-, ammonium salt can be compared with other anthraquinone derivatives, such as:
Anthraquinone-2-sulfonic acid sodium salt: Similar in structure but with a sodium ion instead of ammonium.
Anthraquinone-1-sulfonic acid: Differing in the position of the sulfonic acid group.
Anthraquinone-2-carboxylic acid: Featuring a carboxylic acid group instead of a sulfonic acid group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ammonium ion, which can influence its solubility and reactivity.
Properties
CAS No. |
55812-59-4 |
|---|---|
Molecular Formula |
C14H11NO5S |
Molecular Weight |
305.31 g/mol |
IUPAC Name |
azanium;9,10-dioxoanthracene-1-sulfonate |
InChI |
InChI=1S/C14H8O5S.H3N/c15-13-8-4-1-2-5-9(8)14(16)12-10(13)6-3-7-11(12)20(17,18)19;/h1-7H,(H,17,18,19);1H3 |
InChI Key |
DYEWIYCIFREDCH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)O.N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)[O-].[NH4+] |
Key on ui other cas no. |
55812-59-4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


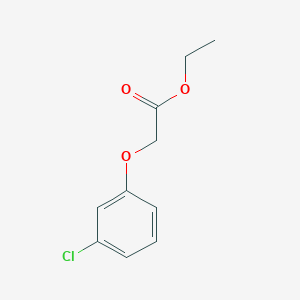
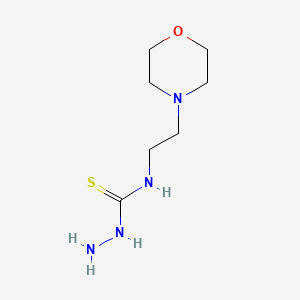
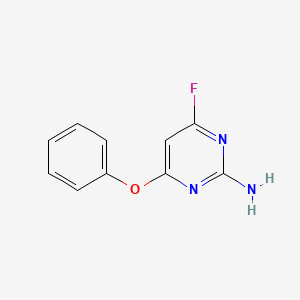
![8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1583230.png)
